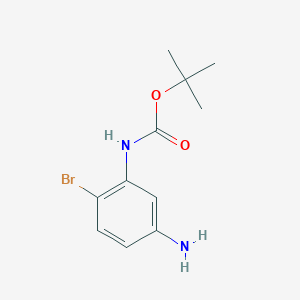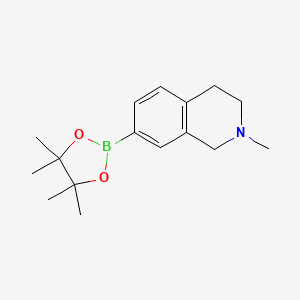
2,6,9-Trimethylphenanthrene
Übersicht
Beschreibung
2,6,9-Trimethylphenanthrene is a chemical compound with the molecular formula C17H16. Its molecular weight is 220.3089 . Unfortunately, there is limited information available about this specific compound in the literature.
Molecular Structure Analysis
The molecular structure of 2,6,9-Trimethylphenanthrene consists of a phenanthrene core with three methyl groups attached at the 2, 6, and 9 positions . The exact spatial arrangement of these groups would depend on the specific synthesis process used.Wissenschaftliche Forschungsanwendungen
1. Geochemical Applications in Hydrocarbon Analysis
2,6,9-Trimethylphenanthrene (TMP) plays a significant role in geochemical applications, particularly in the analysis of hydrocarbons. Budzinski et al. (1993) utilized thermodynamic calculations on alkylated phenanthrenes, including TMP, to predict their presence in natural samples. This approach aids in understanding the maturity stages and origins of hydrocarbons, providing valuable insights into petroleum geology and organic geochemistry (Budzinski, Garrigues, Radke, Connan, & Oudin, 1993).
2. Analytical Methodology in Organic Geochemistry
The retention behavior of alkylated phenanthrenes, including TMP, has been studied for their application in organic geochemistry. Budzinski et al. (1992) determined the retention indices of TMP using gas chromatography on a smectic liquid crystalline phase. This research enhances the ability to identify these compounds in natural samples like crude oils and rock extracts, thus contributing to a deeper understanding of organic geochemical processes (Budzinski, Radke, Garrigues, Wise, Bellocq, & Willsch, 1992).
3. Biomarker Research in Terrestrial Organic Matter
Research by Armstroff et al. (2006) on aromatic hydrocarbon biomarkers in terrestrial organic matter from the Late Paleozoic era included the analysis of TMP. The study provides insights into the occurrence and distribution of these compounds in geological samples, contributing to the understanding of organic matter types and their maturity (Armstroff, Wilkes, Schwarzbauer, Littke, & Horsfield, 2006).
4. Discrimination of Hydrocarbon Sources and Maturity
Budzinski et al. (1995) explored the distributions of methylphenanthrene, dimethylphenanthrene, and TMP in crude oils and rock extracts. They applied multivariate data analysis to extract information about the origin and maturity of these samples. This research demonstrates the potential of TMP as a marker for distinguishing variations in organic matter types and thermal maturation stages (Budzinski, Garrigues, Connan, Devillers, Domine, Radke, & Oudins, 1995).
Eigenschaften
IUPAC Name |
2,6,9-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-5-7-16-14(8-11)10-13(3)15-6-4-12(2)9-17(15)16/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHNWKDLXYPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698188 | |
| Record name | 2,6,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,9-Trimethylphenanthrene | |
CAS RN |
66271-32-7 | |
| Record name | 2,6,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)](/img/structure/B1504503.png)











![1-[2-Hydroxy-2(2-thienyl)ethyl]pyridinium bromide](/img/structure/B1504527.png)
